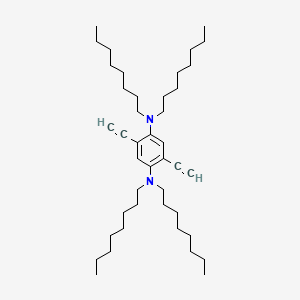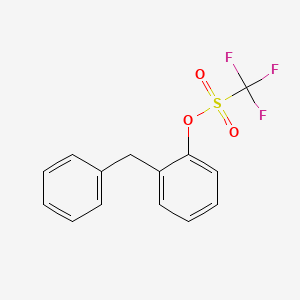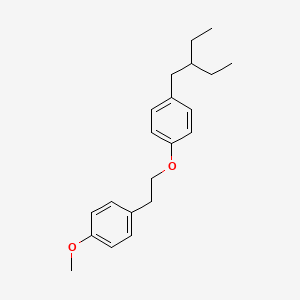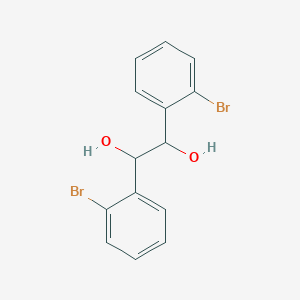![molecular formula C15H16N2O4S B14278340 4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid CAS No. 170656-15-2](/img/structure/B14278340.png)
4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid is a complex organic compound with a unique structure that includes a cyclohexadienone ring, a hydrazone linkage, and a benzene sulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid typically involves multiple steps One common method starts with the preparation of the cyclohexadienone intermediate, which is then reacted with hydrazine derivatives to form the hydrazone linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexadienone ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol derivative.
Substitution: The benzene sulfonic acid group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids such as aluminum chloride (AlCl3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted benzene sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The benzene sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{2-[6-Oxo-5-(methyl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid
- 4-{2-[6-Oxo-5-(ethyl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid
Uniqueness
The unique structural features of 4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid, such as the isopropyl group on the cyclohexadienone ring, contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
170656-15-2 |
|---|---|
Molekularformel |
C15H16N2O4S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
4-[(2-hydroxy-3-propan-2-ylphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C15H16N2O4S/c1-10(2)13-4-3-5-14(15(13)18)17-16-11-6-8-12(9-7-11)22(19,20)21/h3-10,18H,1-2H3,(H,19,20,21) |
InChI-Schlüssel |
WWCGUIWGJMBCJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


dimethyl-](/img/structure/B14278263.png)




![6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol](/img/structure/B14278280.png)
![N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide](/img/structure/B14278285.png)

![2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14278291.png)
![2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B14278308.png)

![1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine](/img/structure/B14278320.png)
![Dibutylbis[(thiophene-2-carbonyl)oxy]stannane](/img/structure/B14278331.png)
![(Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane](/img/structure/B14278335.png)
